molecular formula C7H10O B167692 2-Ethyl-5-methylfuran CAS No. 1703-52-2

2-Ethyl-5-methylfuran

Cat. No.: B167692
CAS No.: 1703-52-2
M. Wt: 110.15 g/mol
InChI Key: NBXLPPVOZWYADY-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylfuran is an organic compound belonging to the class of furans. It is characterized by a furan ring substituted with an ethyl group at the second position and a methyl group at the fifth position. This compound is known for its pleasant aroma and is often used as a flavoring agent in the food industry .

Mechanism of Action

Target of Action

This compound is a member of the class of furans

Mode of Action

It’s known that furans can undergo various reactions, including hydrogen transfer followed by dehydroxylation, leading to the formation of stable aldehydes and cyclic ketones . These products may further decompose into smaller species under the action of hydroxyl radicals .

Biochemical Pathways

They can be metabolized by different species, including humans, mice, and certain plants and fungi

Pharmacokinetics

The compound has a molecular weight of 1101537 , which may influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethyl-5-methylfuran. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity. For instance, its boiling point is 117-118 °C , indicating that it may be volatile at high temperatures.

Biochemical Analysis

Biochemical Properties

2-Ethyl-5-methylfuran plays a significant role in biochemical reactions, particularly in the context of flavor and aroma formation in food. It interacts with various enzymes and proteins, influencing the formation of volatile compounds. For instance, it is involved in the Maillard reaction, where it interacts with amino acids and reducing sugars to produce complex flavors . The nature of these interactions often involves the formation of intermediate compounds that contribute to the overall aroma profile of cooked foods.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms . Additionally, it has been observed to affect cellular metabolism by altering the levels of key metabolites involved in energy production and detoxification processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, this compound has been found to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . This inhibition can lead to changes in the metabolic pathways and the accumulation of specific metabolites. Additionally, this compound can bind to DNA and proteins, causing alterations in gene expression and protein function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into other compounds over time, which may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic oxidative stress and inflammation in cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing flavor perception in food. At high doses, this compound can exhibit toxic or adverse effects, including liver toxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage level triggers significant changes in biological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . The compound can be metabolized into different intermediates, which may further participate in other biochemical reactions. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in the system.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biological effects . The localization of this compound can impact its activity and function, as it may interact with different biomolecules in various subcellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-5-methylfuran can be synthesized through various methods. One common approach involves the alkylation of furan derivatives. For instance, the reaction of 2-methylfuran with ethyl bromide in the presence of a strong base like sodium hydride can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. One such method includes the catalytic hydrogenation of furfural derivatives. The reaction conditions often involve elevated temperatures and pressures, along with the use of metal catalysts such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-5-methylfuran has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-5-methylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and potential bioactivity make it valuable in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-ethyl-5-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-3-7-5-4-6(2)8-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXLPPVOZWYADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168839
Record name 2-Ethyl-5-methylfuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

118.00 to 119.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-5-methylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1703-52-2
Record name 2-Ethyl-5-methylfuran
Source CAS Common Chemistry
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Record name 2-Ethyl-5-methylfuran
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Record name 2-Ethyl-5-methylfuran
Source EPA DSSTox
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Record name 2-ethyl-5-methylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.397
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Record name 2-ETHYL-5-METHYLFURAN
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Record name 2-Ethyl-5-methylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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